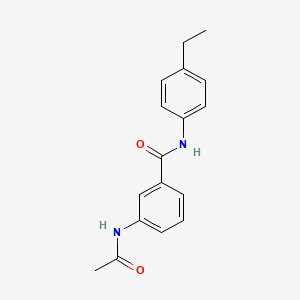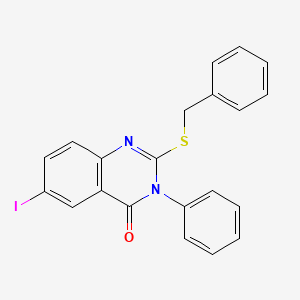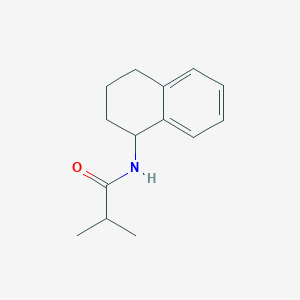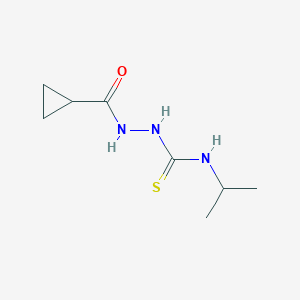![molecular formula C21H21ClN2O2 B4675611 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline
説明
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
作用機序
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and may also sensitize cancer cells to radiation therapy.
Biochemical and physiological effects:
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline has been shown to have a range of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of downstream signaling pathways, and the induction of apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell cycle progression and DNA repair, which may contribute to its radiosensitizing effects.
実験室実験の利点と制限
One of the main advantages of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline is its specificity for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its relatively low potency and selectivity compared to other EGFR inhibitors may limit its usefulness in certain experiments. Additionally, the complex synthesis process and high cost of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline may make it difficult to obtain in large quantities for use in lab experiments.
将来の方向性
Despite its limitations, 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline remains an important tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. Future research directions may include the development of more potent and selective EGFR inhibitors, as well as the investigation of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline in combination with other cancer treatments such as immunotherapy or chemotherapy. Additionally, further studies may be needed to better understand the mechanisms underlying the radiosensitizing effects of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline, and to identify biomarkers that can predict which patients may benefit most from this treatment approach.
科学的研究の応用
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential use in cancer treatment, particularly in the treatment of tumors that overexpress EGFR. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been investigated for its potential as a radiosensitizer in combination with radiation therapy.
特性
IUPAC Name |
[1-(2-chlorobenzoyl)piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-3-2-6-17(18)21(26)23-12-9-16(10-13-23)20(25)24-14-11-15-5-1-4-8-19(15)24/h1-8,16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQJOKRICSEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-Chlorobenzoyl)-4-piperidinyl]carbonyl}indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)

![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)


![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)

